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Compound of Interest

Compound Name: Nickel sulfamate

Cat. No.: B082356

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Micro-
Electro-Mechanical Systems (MEMS) devices using nickel sulfamate electroplating. This
technique is crucial for creating robust, high-aspect-ratio microstructures with low internal
stress, a critical requirement for many MEMS applications.

Introduction to Nickel Sulfamate Electroplating for
MEMS

Nickel sulfamate electroplating is a widely used process in MEMS fabrication for depositing
high-purity, ductile, and low-stress nickel films.[1] Unlike other nickel plating baths, the
sulfamate process is particularly advantageous for MEMS due to its ability to produce deposits
with controllable internal stress, ranging from tensile to compressive.[2][3][4] This control is
paramount for preventing warping, cracking, or delamination of the intricate and often delicate
microstructures.[4] The resulting nickel structures exhibit excellent mechanical properties,
making them suitable for a variety of MEMS devices, including microactuators, sensors, and
microfluidic components.[5][6][7]

Key Process Parameters and Their Effects
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The properties of the electroplated nickel film are highly dependent on the plating bath
composition and operating conditions.[1][8] Careful control of these parameters is essential to
achieve the desired material characteristics for a specific MEMS application.

Bath Composition

A typical nickel sulfamate plating bath consists of nickel sulfamate, nickel chloride, and boric
acid.[9][10] Additives may also be used to modify the properties of the deposit.

Component Concentration Range Purpose

Nickel Sulfamate Primary source of nickel ions.
_ 300 - 600 g/L

(Ni(SO3NH-2)z2) [1]

Promotes anode corrosion and

improves conductivity.[9][11]
Nickel Chloride (NiCl2) 0-30g/L However, higher

concentrations can increase

internal stress.[2]

Acts as a pH buffer to stabilize
Boric Acid (HsBOs) 30-45¢g/L the bath and prevent pitting.[8]

[°]

- ) ] Used as stress-reducing
Additives (e.g., Saccharin) Variable ] ]
agents or grain refiners.[3][9]

Operating Conditions

The temperature, pH, and current density of the electroplating process significantly influence
the final properties of the nickel deposit.
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Parameter Typical Range Effects

Affects deposition rate, internal
stress, and ductility.[1][2]

Temperature 40 - 60 °C[12] Higher temperatures can lead
to hydrolysis of the sulfamate
ion.[13]

Influences deposit stress,
hardness, and current

pH 3.5-4.5[12][14] efficiency.[2] A pH below 4.0
can increase the risk of iron

contamination.[13]

Directly impacts deposition
rate, grain size, and

Current Density 1-25A/dm?[12] mechanical properties such as
hardness and tensile strength.
[15]

Ensures uniform ion
concentration at the cathode
Agitation Mild to Moderate surface, preventing localized
depletion and improving
deposit quality.[13][14]

Mechanical Properties of Electroplated Nickel

The mechanical properties of the nickel film are critical for the performance and reliability of
MEMS devices. These properties can be tailored by adjusting the electroplating parameters.
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Property Typical Values Influencing Factors

Increases with decreasing

grain size. Can be influenced

Hardness 150 - 600 HV _
by current density and
additives.[8][15]
Generally increases with
_ hardness.[8] Affected by bath
Tensile Strength 400 - 1300 MPa

composition and current
density.[2]

Highly dependent on bath

) chemistry, temperature, and
-50 (compressive) to +150 ) ]
Internal Stress ] current density.[2][4] Organic
(tensile) MPa N
additives can be used for

precise control.[2]

Can decrease significantly at

Young's Modulus ~205 GPa (at < 60°C) ) )
higher plating temperatures.[5]
A key advantage of the
- ] sulfamate process, allowing for
Ductility High

the fabrication of flexible

structures.[1]

Experimental Protocol: Nickel Sulfamate
Electroplating for MEMS

This protocol outlines the steps for fabricating nickel microstructures on a seeded substrate
using a photoresist mold.

Materials and Equipment

o Substrate: Silicon wafer with an appropriate adhesion layer (e.g., Ti/Au, Cr/Au)

e Photoresist: Thick, high-aspect-ratio photoresist (e.g., SU-8)
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» Nickel Sulfamate Plating Solution: Prepared according to the desired composition (see
Table 1)

» Plating Tank: With temperature control and agitation capabilities

e Anode: Sulfur-depolarized nickel pellets or chips in a titanium basket[13]

o Cathode: The patterned substrate

o Power Supply: DC power supply capable of constant current or voltage control

« Filtration System: To maintain bath purity

Workflow Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nickel-sulfamate-electroplating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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